molecular formula C12H13NO7 B1294180 Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate CAS No. 214848-28-9

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

Cat. No.: B1294180
CAS No.: 214848-28-9
M. Wt: 283.23 g/mol
InChI Key: HFQWLHPOXJZYHI-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the fourth position of the benzene ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate typically involves the esterification of 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Reduction of the nitro group: 3-(2-ethoxy-2-oxoethoxy)-4-aminobenzoate.

    Hydrolysis of the ester group: 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

  • Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
  • Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl)acrylate

Comparison: Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with methoxy or acrylate groups may exhibit different reactivity and applications. The nitro group can participate in redox reactions, making it useful in specific biochemical and pharmaceutical contexts.

Properties

IUPAC Name

methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQWLHPOXJZYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650077
Record name Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214848-28-9
Record name Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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